molecular formula C5H8N4O3S2 B587572 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 CAS No. 1794793-34-2

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

Cat. No. B587572
CAS RN: 1794793-34-2
M. Wt: 240.288
InChI Key: ICGPQDWXRMFMCX-LNLMKGTHSA-N
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Description

“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a labelled analogue of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid, which is an impurity of Mesna . It has a molecular formula of C5H4D4N4O3S2 and a molecular weight of 240.30 . It appears as a white solid and is slightly soluble in water .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a base of new sulfonamide derivatives was obtained by the reaction of the corresponding esters with appropriate biguanide hydrochlorides . The structures of the compounds were confirmed by spectroscopy (IR, NMR), mass spectrometry (HRMS or MALDI-TOF/TOF), elemental analysis (C,H,N) and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” includes a triazine ring and a sulfonamide fragment . The InChI string is InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a white solid with a molecular weight of 240.30 . It is slightly soluble in water .

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential applications of “2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” and similar compounds .

properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGPQDWXRMFMCX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

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